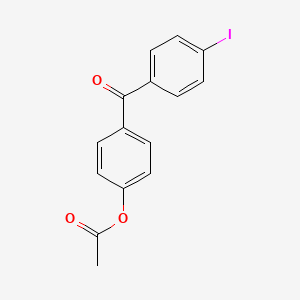

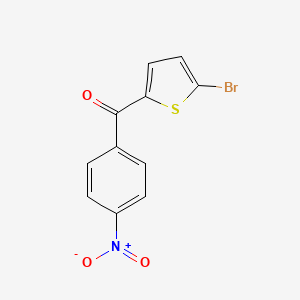

2-Bromo-5-(4-nitrobenzoyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

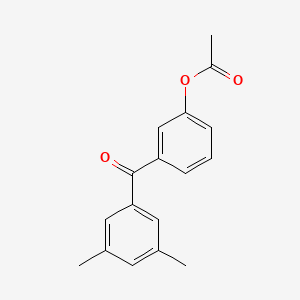

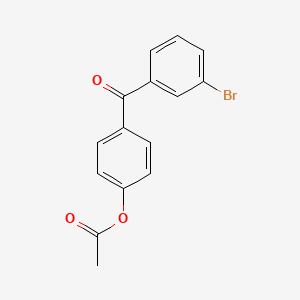

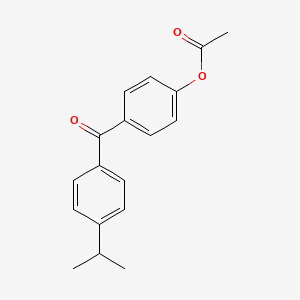

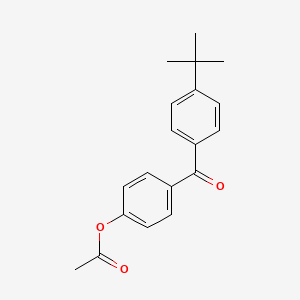

2-Bromo-5-(4-nitrobenzoyl)thiophene (BNBT) is an organobromine compound, an aromatic thiophene derivative with a bromine atom attached to the 2-position. It is a colorless solid, insoluble in water, but soluble in organic solvents. BNBT is a useful reagent in organic synthesis and is used as an intermediate in the production of organic compounds. BNBT is also used in scientific research, in particular for its biological activity.

Scientific Research Applications

Synthesis and Structural Analysis

2-Bromo-5-(4-nitrobenzoyl)thiophene is a thiophene derivative that plays a crucial role in the synthesis and structural analysis of complex organic compounds. For instance, it is involved in reactions with amines to produce novel aromatic nucleophilic substitutions with rearrangement. The unexpected structure of these products, derived from aromatic nucleophilic substitution, has been determined through spectroscopic techniques, showcasing the compound's utility in synthetic organic chemistry (Guerrera et al., 1995). Additionally, the base-catalysed mechanism with rearrangement during the reactivity of this compound with nucleophiles has been elucidated, highlighting the importance of base catalysis in the formation of isomeric mixtures dependent on the base and solvent used (Cosimelli et al., 2001).

Material Science and Fluorescent Properties

This compound also finds applications in material science, particularly in the development of fluorescent materials. Synthesis and characterization of fluorescent nitrobenzoyl polythiophenes, where derivatives of this compound play a key role, have been explored. These materials exhibit well-defined reversible redox systems and fluorescent properties, making them potential candidates for applications in optoelectronics and sensor technologies (Coelho et al., 2015).

Computational Chemistry and Spectroscopy

In computational chemistry and spectroscopy, the vibrational spectra and theoretical simulations of thiophene derivatives, including this compound, have been conducted. These studies offer insights into the compound's geometric parameters, vibrational frequencies, and molecular orbital energies, facilitating the design of new molecules with desired properties for various applications (Balakit et al., 2017).

Antibacterial and Antifungal Applications

Moreover, thiophene derivatives, synthesized through reactions involving this compound, have been evaluated for their antibacterial and antifungal activities. These compounds show promising results against various bacterial strains and fungi, highlighting their potential in developing new antimicrobial agents (Mabkhot et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

(5-bromothiophen-2-yl)-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO3S/c12-10-6-5-9(17-10)11(14)7-1-3-8(4-2-7)13(15)16/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVCLCGDOGUBPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(S2)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641819 |

Source

|

| Record name | (5-Bromothiophen-2-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909421-68-7 |

Source

|

| Record name | (5-Bromothiophen-2-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.